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Oleanolic Acid-d3

Cat. No.: B13403960
M. Wt: 459.7 g/mol
InChI Key: MIJYXULNPSFWEK-MNSGBSGKSA-N
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Description

Contextualization of Oleanolic Acid in Natural Product Chemistry and Preclinical Pharmacology

Oleanolic Acid is a pentacyclic triterpenoid (B12794562) compound that is widely found in the plant kingdom, including in many medicinal and food plants. researchgate.netmdpi.com It can exist as a free acid or as a precursor (aglycone) for triterpenoid saponins. researchgate.net This natural product has been the subject of extensive research due to its broad spectrum of biological activities.

Preclinical studies, primarily conducted through in-vitro investigations, have revealed a wide array of pharmacological effects associated with Oleanolic Acid. These include:

Hepatoprotective (liver-protecting) effects hrpub.org

Anti-inflammatory properties hrpub.orgpatsnap.com

Antioxidant capabilities patsnap.com

Antitumor activities wjarr.com

Antiviral properties wjarr.com

Antimicrobial effects hrpub.org

Antihypertensive (blood pressure-lowering) effects hrpub.org

Gastroprotective benefits hrpub.org

Antihyperlipidemic (lipid-lowering) effects hrpub.org

These diverse pharmacological activities have made Oleanolic Acid a significant molecule of interest for further investigation and potential therapeutic development. mdpi.com

Rationale for Deuterium (B1214612) Labeling in Chemical Biology and Pharmaceutical Sciences

Deuterium labeling, the process of replacing hydrogen atoms in a molecule with their stable isotope deuterium, is a powerful technique in chemical biology and pharmaceutical sciences. clearsynth.comrsc.org This substitution, while seemingly minor, can have a profound impact on a molecule's properties and its behavior in biological systems. clearsynth.com

The primary reasons for employing deuterium labeling include:

Kinetic Isotope Effect (KIE): The bond between deuterium and carbon is stronger than the bond between hydrogen and carbon. This difference can slow down chemical reactions that involve the breaking of this bond, a phenomenon known as the kinetic isotope effect. assumption.edu In pharmaceutical research, this can lead to enhanced metabolic stability of a drug, potentially prolonging its therapeutic effect. clearsynthdeutero.commusechem.com

Internal Standards for Mass Spectrometry: Deuterium-labeled compounds are invaluable as internal standards in mass spectrometry-based analyses. musechem.comacs.org Because they are chemically almost identical to their non-labeled counterparts but have a different mass, they can be added to a sample in a known quantity to accurately quantify the analyte of interest, correcting for variations during sample preparation and analysis. musechem.com

Mechanistic Studies: Deuterium labeling is a crucial tool for elucidating the mechanisms of chemical reactions and metabolic pathways. symeres.com By tracking the position of the deuterium atoms, researchers can gain insights into how molecules are transformed within a biological system. clearsynth.com

Significance of Oleanolic Acid-d3 as a Stable Isotope-Labeled Research Tool

This compound serves as a prime example of a stable isotope-labeled compound utilized as a research tool. medchemexpress.com Its significance lies in its role as an internal standard for the accurate quantification of Oleanolic Acid in complex biological samples, such as plasma or tissue extracts. sigmaaldrich.com

In quantitative analysis using techniques like liquid chromatography-mass spectrometry (LC-MS), a known amount of this compound is added to the sample. acanthusresearch.com Since this compound has nearly identical chemical and physical properties to the natural Oleanolic Acid, it behaves similarly during extraction, chromatography, and ionization. musechem.com However, due to its higher mass, it can be distinguished by the mass spectrometer. This allows for precise measurement of the naturally occurring Oleanolic Acid by comparing its signal to that of the known quantity of the internal standard. sigmaaldrich.com This method, known as stable isotope dilution analysis, is considered the gold standard for quantitative bioanalysis due to its high accuracy and precision. sigmaaldrich.com

Overview of Research Domains Benefitting from this compound Investigation

The application of this compound extends across several key research domains, primarily those focused on understanding the fate and action of Oleanolic Acid in biological systems. These include:

Pharmacokinetic Studies: Pharmacokinetics is the study of how an organism affects a drug, encompassing absorption, distribution, metabolism, and excretion (ADME). musechem.com this compound is instrumental in accurately determining the pharmacokinetic profile of Oleanolic Acid. acanthusresearch.com For instance, a study investigating the absorption and clearance of a related compound, ursolic acid, utilized its deuterated form to monitor plasma concentrations over time. vulcanchem.com Similar methodologies with this compound enable researchers to understand its bioavailability and how it is processed in the body. mdpi.com

Metabolite Identification: By using this compound, researchers can more easily identify the metabolites of Oleanolic Acid. vulcanchem.com The deuterium label acts as a "tag," allowing for the differentiation of drug-related compounds from endogenous molecules in complex biological matrices. clearsynth.com

Bioanalytical Method Development: The development of robust and reliable analytical methods for quantifying Oleanolic Acid in various biological samples is crucial for preclinical and clinical research. dovepress.com this compound is essential for the validation of these methods, ensuring their accuracy and reproducibility. sigmaaldrich.com

Drug Metabolism and Drug Interaction Studies: Understanding how Oleanolic Acid is metabolized by enzymes such as the cytochrome P450 system is important for predicting potential drug-drug interactions. patsnap.com this compound can be used in in-vitro and in-vivo studies to investigate these metabolic pathways. symeres.com

Research DomainApplication of this compound
Pharmacokinetics Accurate quantification of Oleanolic Acid in biological samples to determine its ADME profile. musechem.comacanthusresearch.com
Metabolite Identification Tracing and identifying the metabolic products of Oleanolic Acid. clearsynth.comvulcanchem.com
Bioanalytical Method Development Serving as an internal standard for the validation of quantitative assays. sigmaaldrich.comdovepress.com
Drug Metabolism Studies Investigating the enzymatic pathways involved in the breakdown of Oleanolic Acid. patsnap.comsymeres.com

Structure

2D Structure

Chemical Structure Depiction
molecular formula C30H48O3 B13403960 Oleanolic Acid-d3

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C30H48O3

Molecular Weight

459.7 g/mol

IUPAC Name

(4aS,6aR,6aS,6bR,8aR,10S,12aR,14bS)-10,11,11-trideuterio-10-hydroxy-2,2,6a,6b,9,9,12a-heptamethyl-1,3,4,5,6,6a,7,8,8a,12,13,14b-dodecahydropicene-4a-carboxylic acid

InChI

InChI=1S/C30H48O3/c1-25(2)14-16-30(24(32)33)17-15-28(6)19(20(30)18-25)8-9-22-27(5)12-11-23(31)26(3,4)21(27)10-13-29(22,28)7/h8,20-23,31H,9-18H2,1-7H3,(H,32,33)/t20-,21-,22+,23-,27-,28+,29+,30-/m0/s1/i11D2,23D

InChI Key

MIJYXULNPSFWEK-MNSGBSGKSA-N

Isomeric SMILES

[2H][C@@]1(C(C[C@]2([C@H](C1(C)C)CC[C@@]3([C@@H]2CC=C4[C@]3(CC[C@@]5([C@H]4CC(CC5)(C)C)C(=O)O)C)C)C)([2H])[2H])O

Canonical SMILES

CC1(CCC2(CCC3(C(=CCC4C3(CCC5C4(CCC(C5(C)C)O)C)C)C2C1)C)C(=O)O)C

Origin of Product

United States

Synthetic Strategies and Isotopic Validation of Oleanolic Acid D3

Methodologies for Deuterium (B1214612) Incorporation into Oleanolic Acid

The introduction of deuterium into the oleanolic acid scaffold can be approached through various methods, each with its own specific applications and limitations. While detailed protocols for the direct synthesis of Oleanolic Acid-d3 are not extensively documented in publicly available scientific literature, the following sections outline the principal strategies for isotopic labeling of oleanolic acid.

Chemical Synthesis Approaches for this compound

The precise chemical synthesis of this compound, where three deuterium atoms are specifically incorporated into the molecule, is not described in detail in readily accessible literature. However, based on the synthesis of other deuterated triterpenoids, such as its isomer Ursolic Acid-d3, it is plausible that the deuterium atoms are strategically positioned to avoid affecting the compound's chemical behavior while ensuring a distinguishable mass shift for analytical purposes. For instance, in Ursolic Acid-d3, deuterium atoms have been placed at the C-10 and C-11 positions. uj.edu.pl General methods for the deuteration of organic molecules often involve using deuterated reagents in synthetic steps or employing catalyzed hydrogen-deuterium exchange reactions.

Biotransformation-Based Labeling Strategies

Biotransformation employs microorganisms or their enzymes to catalyze chemical reactions. While various microorganisms are known to metabolize oleanolic acid, leading to hydroxylated or glycosylated derivatives, specific biotransformation processes for the direct incorporation of deuterium to produce this compound have not been reported in the scientific literature. nih.govacademicjournals.org In principle, culturing microorganisms capable of modifying oleanolic acid in a deuterium-enriched medium (e.g., D₂O) could potentially lead to the incorporation of deuterium into the oleanolic acid structure. However, this approach would likely result in a mixture of deuterated species with varying numbers and positions of deuterium atoms, rather than the specific d3-variant.

Derivatization Techniques for Isotopic Tagging for Analytical Purposes

A common and well-documented strategy for isotopic labeling in the context of quantitative analysis is through derivatization. This approach does not produce this compound as a standalone compound but rather creates a deuterated derivative of oleanolic acid for use as an internal standard in techniques like liquid chromatography-tandem mass spectrometry (LC-MS/MS).

A frequently used method involves the derivatization of the carboxylic acid group of oleanolic acid with a deuterated reagent. For example, d4-2-dimethylaminoethylamine (d4-DMED) can be used to create a heavy-labeled version of the oleanolic acid derivative. rsc.orgmdpi.com This derivatization improves ionization efficiency and introduces a stable isotopic tag, allowing for accurate quantification of the non-labeled oleanolic acid in a sample. rsc.orgmdpi.com The reaction typically involves activating the carboxylic acid of oleanolic acid, followed by coupling with the deuterated amine.

Spectroscopic and Chromatographic Validation of Deuterium Incorporation

The successful incorporation of deuterium and the purity of this compound are validated using a combination of spectroscopic and chromatographic techniques.

Mass Spectrometric Confirmation of Deuteration and Purity

Mass spectrometry (MS) is the primary tool for confirming the successful deuteration of oleanolic acid. The molecular weight of this compound is expected to be three mass units higher than that of its non-labeled counterpart.

Table 1: Molecular Weights of Oleanolic Acid and this compound

CompoundMolecular FormulaExact Mass ( g/mol )
Oleanolic AcidC₃₀H₄₈O₃456.3603
This compoundC₃₀H₄₅D₃O₃459.3792

Data sourced from PubChem and Biosynth. biosynth.com

When analyzed by techniques such as electrospray ionization mass spectrometry (ESI-MS), the mass spectrum of this compound will show a molecular ion peak ([M-H]⁻ or [M+H]⁺) that is shifted by +3 m/z units compared to oleanolic acid. Tandem mass spectrometry (MS/MS) can further confirm the location of the deuterium atoms by analyzing the fragmentation pattern. The fragments containing the deuterium labels will also exhibit a corresponding mass shift. For example, the typical fragmentation of oleanolic acid in negative ion mode yields major fragment ions at m/z 455, 407, 391, 377, and 363. nih.govrndsystems.comresearchgate.net In a deuterated analog, the masses of these fragments would be shifted depending on whether the deuterium atoms are retained in the fragment.

Liquid chromatography coupled with mass spectrometry (LC-MS) is also crucial for assessing the isotopic and chemical purity of this compound. The chromatographic separation ensures that the detected mass corresponds to the compound of interest and is not an isobaric impurity.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Isotopic Position Verification

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for determining the precise location of the deuterium atoms within the oleanolic acid molecule. In ¹H NMR spectroscopy, the signals corresponding to the protons that have been replaced by deuterium will be absent or significantly reduced in intensity.

¹³C NMR spectroscopy can also provide evidence of deuteration. The carbon atoms bonded to deuterium will show a characteristic multiplet signal due to C-D coupling, and their chemical shifts may be slightly altered compared to the non-deuterated compound. By comparing the ¹H and ¹³C NMR spectra of this compound with those of standard oleanolic acid, the exact positions of deuterium incorporation can be unequivocally verified.

Table 2: Characteristic ¹H and ¹³C NMR Chemical Shifts (δ, ppm) for Oleanolic Acid

Atom¹H NMR (in C₅D₅N)¹³C NMR (in C₅D₅N)
33.42 (dd)79.4
125.48 (t)123.8
13-146.1
183.29 (dd)43.3
28-181.4

Data is for the non-deuterated compound and serves as a reference for identifying the absence of signals in the deuterated analog. The specific deuterated positions for commercially available this compound are not publicly disclosed. Data sourced from Chen et al., 2016. rsc.org

High-Performance Liquid Chromatography (HPLC) for Compound Purity and Identity

High-Performance Liquid Chromatography (HPLC) is a cornerstone analytical technique for the quality control of synthesized compounds, including isotopically labeled standards like this compound. Its primary role is to separate the main compound from any potential impurities, starting materials, or by-products, thereby allowing for an accurate assessment of its chemical purity. When coupled with a suitable detector, such as an Ultraviolet (UV) or a Mass Spectrometry (MS) detector, HPLC can also confirm the identity of the compound.

For triterpenoids such as Oleanolic Acid and its deuterated analogue, which lack a strong chromophore, detection is typically performed at a low wavelength, often around 210 nm. jbclinpharm.orgnih.gov The chromatographic separation is most commonly achieved using a reversed-phase (RP) column, such as a C18 column. jbclinpharm.orgnih.govakjournals.com

The mobile phase composition is optimized to achieve a good resolution between the analyte and any impurities with a reasonable run time. A typical mobile phase for the analysis of oleanolic acid consists of a mixture of an organic solvent, like methanol (B129727) or acetonitrile, and an aqueous solution, which may be water or a buffer solution like phosphate (B84403) buffer, to control the pH. jbclinpharm.orgnih.govsciencepublishinggroup.com The minimal structural change resulting from deuterium labeling means that the chromatographic conditions developed for unlabeled Oleanolic Acid are generally applicable to this compound. medchemexpress.com

A representative HPLC method for the analysis of this compound is detailed in the table below.

Table 1: Representative HPLC Parameters for Purity Analysis of this compound

Parameter Condition
Instrument Agilent 1100 Series HPLC or equivalent mdpi.com
Column Zorbax Eclipse XDB-C18 (250 mm × 4.6 mm, 5 µm) sciencepublishinggroup.commdpi.com
Mobile Phase Methanol and 0.03 M Phosphate Buffer (pH 3.0)
Gradient Isocratic (85:15, v/v) jbclinpharm.org
Flow Rate 1.0 mL/min jbclinpharm.org
Column Temperature 25 °C
Detection Wavelength 210 nm jbclinpharm.orgnih.gov

| Injection Volume | 20 µL sciencepublishinggroup.com |

Under these conditions, this compound would be expected to elute as a sharp, well-defined peak. The retention time serves as a key parameter for identification, which, for a given system, should be consistent and reproducible. While HPLC-UV is excellent for determining chemical purity, it cannot differentiate between the deuterated and non-deuterated forms of the compound. Therefore, HPLC is often coupled with a mass spectrometer (HPLC-MS). This hyphenated technique confirms the identity by providing the mass-to-charge ratio (m/z) of the eluting peak, which will be higher for this compound compared to the unlabeled compound, and simultaneously determines its isotopic purity. researchgate.net

The purity of a synthesized batch of this compound is determined by calculating the peak area percentage of the main compound relative to the total area of all peaks in the chromatogram. Commercial standards for research use typically exhibit high purity. biocrick.com

Table 2: Example Purity and Identity Data for a Batch of this compound

Analysis Parameter Result Method
Identity Conforms to structure HPLC-MS
Retention Time (tR) ~15.4 min HPLC-UV
Chemical Purity >98% HPLC-UV (Area %)

| Isotopic Purity | >98% (d3) | HPLC-MS |

The validation of the HPLC method itself is crucial and typically involves assessing parameters such as linearity, precision, accuracy, and the limit of detection (LOD) and quantification (LOQ). researchtrend.net For instance, studies on unlabeled oleanolic acid have demonstrated good linearity with high correlation coefficients (r² > 0.999), excellent precision with low relative standard deviations (RSD) for intra-day and inter-day analyses, and high recovery rates, confirming the reliability of the method for quantification. jbclinpharm.orgnih.gov These validation principles are directly applicable to the analysis of this compound.

Advanced Analytical Methodologies Employing Oleanolic Acid D3

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) Quantification

Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the premier analytical technique for the quantification of oleanolic acid due to its high sensitivity and selectivity. The incorporation of Oleanolic Acid-d3 as an internal standard is fundamental to developing rigorous and validated LC-MS/MS methods.

Development and Validation of LC-MS/MS Methods for Oleanolic Acid and Metabolites Using this compound as Internal Standard

The development of a reliable LC-MS/MS method involves optimizing several key stages, including sample preparation, chromatographic separation, and mass spectrometric detection. Using a stable isotope-labeled internal standard like this compound is the preferred approach for quantitative bioanalysis. scispace.com

Method development typically begins with the selection of appropriate precursor-to-product ion transitions for both oleanolic acid and this compound in multiple-reaction-monitoring (MRM) mode. For oleanolic acid, a transition such as m/z 455.4 → 455.4 might be used. nih.gov The deuterated standard will have a mass shift, allowing for its simultaneous but distinct detection.

Validation is performed to ensure the method is fit for its intended purpose. Key validation parameters include:

Linearity: The ability to elicit test results that are directly proportional to the concentration of the analyte. For oleanolic acid, linear ranges are often established from approximately 1 to 100 ng/mL. nih.gov

Accuracy and Precision: Intra-day accuracy for oleanolic acid has been reported to range from 95% to 101%, with inter-day accuracy between 97% and 103%. nih.gov

Limit of Detection (LOD) and Limit of Quantification (LLOQ): The LLOQ is the lowest concentration that can be measured with acceptable accuracy and precision. Methods have achieved an LLOQ as low as 0.02 ng/mL in plasma and a detection limit of 0.5 ng/mL. nih.govnih.gov

Recovery: The efficiency of the extraction process from the sample matrix. Recoveries for oleanolic acid from plasma have been documented in the range of 70% to 115%. nih.gov

A study focusing on a similar triterpenoid (B12794562), ursolic acid, utilized a deuterated internal standard (Ursolic Acid-d3) and demonstrated a total analysis time of 7 minutes with retention times of 3.25 min for the internal standard, 3.65 min for ursolic acid, and 3.85 min for oleanolic acid. vulcanchem.com Another approach for enhancing detection sensitivity involves chemical derivatization. For instance, using N,N-dimethylethylenediamine (DMED) and its deuterated counterpart (d4-DMED) to derivatize oleanolic and ursolic acids significantly improved detection limits to the sub-ng/L level. shimadzu.comresearchgate.net

Application in Complex Biological Matrices (e.g., animal tissues, biofluids, cellular extracts)

This compound is instrumental in accurately quantifying oleanolic acid in a variety of complex biological samples where matrix effects can be significant.

Animal Tissues: A UPLC-MS/MS method was developed for oleanolic acid determination in rat liver tissue, showcasing the applicability of such methods to solid tissue samples after homogenization. researchgate.net In a study on depression in rats, UPLC-MS/MS was used to measure oleanolic acid content in brain tissue, demonstrating the method's utility in neuroscience research. nih.gov

Biofluids: Human plasma is a common matrix for pharmacokinetic studies. A highly sensitive HPLC-ESI-MS/MS method was developed to determine oleanolic acid in human plasma, using a simple liquid-liquid extraction for sample preparation. nih.gov This method was successfully applied to a pharmacokinetic study in healthy volunteers. nih.gov Similarly, methods have been validated for rat plasma. researchgate.net

Cellular Extracts: While specific studies detailing the use of this compound in cellular extracts are less common in the provided results, the principles of the methodology are directly applicable. The use of a stable isotope-labeled internal standard would be crucial to correct for variability during the complex extraction and cleanup procedures required for cellular samples.

The sample preparation for these matrices often involves protein precipitation, liquid-liquid extraction, or solid-phase extraction to remove interfering substances before LC-MS/MS analysis. nih.govnih.govresearchgate.net

Evaluation of Method Sensitivity, Selectivity, and Accuracy with Deuterated Standards

The use of a deuterated internal standard like this compound is considered the gold standard for quantitative LC-MS/MS because it offers the best possible way to correct for analytical variability. scispace.com

Selectivity: Selectivity is the ability to differentiate and quantify the analyte in the presence of other components. In MS/MS, selectivity is achieved by monitoring specific MRM transitions. Since this compound is chemically identical to oleanolic acid, it co-elutes, but its different mass allows the mass spectrometer to distinguish it from the analyte and from matrix interferences. lcms.cz This minimizes the impact of matrix effects, where other compounds in the sample might suppress or enhance the ionization of the analyte. scispace.com

Accuracy: Accuracy is greatly improved because the deuterated internal standard experiences nearly identical conditions as the analyte during every step of the analysis—from extraction and handling to ionization in the MS source. scispace.comlcms.cz Any loss of analyte during sample preparation or fluctuation in ionization efficiency will be mirrored by a proportional loss or fluctuation of the internal standard, allowing the ratio of their signals to remain constant and thus providing a highly accurate measurement. lcms.cz For example, using a deuterated internal standard for other analytes has been shown to keep accuracy percentages within 25% and RSD values under 20% even across different complex matrices. lcms.cz

Gas Chromatography-Mass Spectrometry (GC-MS) Approaches for Specific Metabolites (if applicable)

While LC-MS/MS is more common for analyzing large, non-volatile molecules like oleanolic acid, Gas Chromatography-Mass Spectrometry (GC-MS) can also be used, though it typically requires a chemical derivatization step to increase the volatility and thermal stability of the analyte. researchgate.netxiahepublishing.com

For triterpenoids like oleanolic acid, derivatization is necessary. A common procedure is silylation, for example, using N,O-bis(trimethylsilyl)-trifluoro-acetamide (BSTFA), to convert the polar hydroxyl and carboxylic acid groups into non-polar trimethylsilyl (B98337) (TMS) ethers and esters. xiahepublishing.com The Human Metabolome Database shows a GC-MS spectrum for oleanolic acid as a 2-TMS derivative. hmdb.ca

In a GC-MS workflow, this compound would also be derivatized and serve as the internal standard. Its use would follow the same principle as in LC-MS: to correct for variations in the derivatization reaction efficiency, injection volume, and ionization. lipidmaps.org While direct applications of this compound in GC-MS were not found in the search results, protocols for other fatty acids using deuterated standards are well-established, demonstrating the feasibility of this approach. lipidmaps.org These methods add deuterated internal standards to samples, which are then derivatized (e.g., to pentafluorobenzyl esters) and analyzed by GC-MS. lipidmaps.org

Isotope Dilution Mass Spectrometry (IDMS) Principles in Oleanolic Acid Research

Isotope Dilution Mass Spectrometry (IDMS) is a definitive analytical technique that provides highly accurate and precise quantification. osti.gov The use of this compound as an internal standard is a direct application of IDMS principles.

The core principle of IDMS involves adding a known amount of an isotopically enriched standard (the "spike," e.g., this compound) to a sample containing an unknown amount of the natural analyte (e.g., oleanolic acid). epa.gov The spike and the natural analyte are allowed to equilibrate, creating a homogenous mixture. osti.gov

After equilibration, the sample is processed, and the ratio of the natural isotope to the enriched isotope is measured by a mass spectrometer. researchgate.net Because the amount of the spike added is known precisely, the initial concentration of the analyte in the sample can be calculated directly from the measured isotope ratio. epa.gov

A key advantage of IDMS is that after the spike and analyte have equilibrated, any subsequent loss of the compound during sample purification or analysis does not affect the accuracy of the final result, because both the analyte and the spike are lost in the same proportion. epa.gov This makes IDMS exceptionally robust and less susceptible to matrix effects or incomplete sample recovery, establishing it as a high-accuracy reference method. nih.gov

Role of this compound in Metabolomics Profiling Studies

Metabolomics involves the comprehensive study of all small molecules (metabolites) within a biological system. In untargeted metabolomics, the goal is to measure as many metabolites as possible to identify changes related to a specific condition or treatment. nih.gov

While this compound is primarily used as an internal standard for targeted quantification of oleanolic acid, its principles are central to improving the quality of metabolomics data. In metabolomics studies, a suite of stable isotope-labeled internal standards, which could include this compound, is often added to samples. This helps to monitor and correct for analytical variability across a large number of samples and improves the reliability of metabolite identification and relative quantification.

For instance, metabolomics studies have been used to investigate the effects of oleanolic acid itself. One study explored the anti-osteoporosis effects of oleanolic acid and identified significant changes in metabolic pathways related to amino acids and linoleic acid. frontiersin.org Another study used LC-MS-based metabolomics to understand oleanolic acid-induced hepatotoxicity, finding that altered bile acid and amino acid metabolism were key factors. nih.gov In such studies, while not explicitly profiling for this compound, the use of a panel of deuterated standards is a common practice to ensure data quality. Global metabolomic profiling has also identified oleanolic acid acetate (B1210297) as a potential biomarker in osteoarthritis. nih.gov The accurate tracking of such compounds in large-scale studies relies on the robust quantitative principles established by the use of internal standards like this compound.

Preclinical Pharmacokinetic and Metabolic Tracing Investigations of Oleanolic Acid D3

Absorption, Distribution, Metabolism, and Excretion (ADME) Studies in In Vitro and Animal Models

In Vitro Metabolic Stability Assessment using Oleanolic Acid-d3 (e.g., liver microsomes, hepatocytes)

There is no publicly available scientific literature detailing the in vitro metabolic stability of this compound in systems such as liver microsomes or hepatocytes. Such studies are crucial for predicting the metabolic clearance of a compound in the body. While it is a standard preclinical assessment, the specific data for the deuterated form of oleanolic acid has not been published.

Tracer Studies of this compound Disposition in Animal Models (e.g., rats, mice)

No tracer studies utilizing this compound to investigate its disposition in animal models like rats or mice have been reported in the scientific literature. Tracer studies are instrumental in understanding how a compound and its metabolites are distributed and eliminated from the body over time.

For the parent compound, oleanolic acid, studies have shown it has low oral bioavailability in rodents. mdpi.com This poor absorption is attributed to its low aqueous solubility and poor intestinal permeability. mdpi.com Formulations such as solid dispersions have been shown to increase its relative bioavailability in rats. nih.gov

Investigation of Tissue Distribution and Accumulation using Isotopic Tracing

There are no available studies that have used isotopic tracing with this compound to investigate its tissue distribution and accumulation. This type of study would provide valuable information on which organs or tissues the compound preferentially accumulates in, which can be indicative of its site of action or potential toxicity. Studies on the parent compound have detected its distribution to various tissues, including the brain. tandfonline.com

Elucidation of Metabolic Pathways and Metabolite Identification

Identification of Phase I and Phase II Metabolites using this compound

The use of this compound to identify Phase I and Phase II metabolites of oleanolic acid has not been described in the scientific literature. Deuterium (B1214612) labeling is a powerful tool for metabolite identification, as the mass difference between the parent drug and its metabolites can be easily tracked using mass spectrometry.

The metabolism of the parent compound, oleanolic acid, is known to be mediated by cytochrome P450 (CYP450) enzymes, which are responsible for Phase I oxidation reactions. plos.org Subsequent Phase II reactions, such as glucuronidation, are also anticipated.

Kinetic Studies of Metabolic Enzyme Activities with Deuterated Substrates

No kinetic studies examining the activity of metabolic enzymes with this compound as a substrate have been published. Such studies would be valuable for understanding if the deuteration affects the rate of metabolism, a phenomenon known as the kinetic isotope effect.

Kinetic studies have been performed on derivatives of the parent oleanolic acid, investigating their inhibitory effects on various enzymes. nih.gov

Influence of Formulation and Delivery Systems on this compound Preclinical Pharmacokinetics

In the realm of preclinical pharmacokinetics, this compound (OA-d3) serves a critical function as a deuterated internal standard. Its use is instrumental in the accurate quantification of its non-deuterated counterpart, Oleanolic Acid (OA), during metabolic tracing investigations using sensitive bioanalytical techniques like liquid chromatography-tandem mass spectrometry (LC-MS/MS). upf.eduresearchgate.netshimadzu.com Due to its inherent poor water solubility and low oral bioavailability (approximately 0.7% in rats), extensive research has focused on developing advanced formulations of Oleanolic Acid to enhance its therapeutic potential. nih.govnih.gov The subsequent pharmacokinetic studies, which measure the absorption, distribution, metabolism, and excretion of OA from these novel delivery systems, rely on OA-d3 for precise and reliable data.

The investigation into various formulations aims to overcome the biopharmaceutical challenges of OA. nih.govmdpi.com These delivery systems are designed to improve solubility, enhance permeability, and protect the compound from extensive first-pass metabolism, thereby increasing its systemic exposure. d-nb.infospandidos-publications.com Preclinical studies in animal models, predominantly rats, have demonstrated that the choice of delivery system profoundly impacts the pharmacokinetic profile of Oleanolic Acid.

Liposomal Formulations

Liposomes are vesicular structures composed of lipid bilayers that can encapsulate both hydrophobic and hydrophilic drugs, making them an excellent candidate for improving OA delivery. researchgate.net Studies on OA-loaded liposomes have shown significant improvements in oral bioavailability.

For instance, PVP-modified liposomes were developed to enhance the oral delivery of OA. researchgate.net In a preclinical study using rats, this formulation led to a 6.90-fold increase in the maximum plasma concentration (Cmax) compared to commercial OA tablets. The relative oral bioavailability was reported to be 607.9%. researchgate.net Another study preparing OA liposomes via an ethanol (B145695) injection-sonication method also reported significantly higher area under the curve (AUC) and a longer half-life (t1/2) compared to a control OA solution. bvsalud.org

Pharmacokinetic Parameters of Oleanolic Acid Liposomal Formulations in Rats
FormulationCmaxAUCRelative Bioavailability (%)Reference
PVP-Modified Liposomes6.90-fold increase vs. tablet-607.9 researchgate.net
OA Liposomes (vs. OA Solution)Higher than control240.13 ± 23.62 (μg/mL·min)- bvsalud.org
Multivesicular Liposomes (MVLs)Enhanced vs. free OAProlonged therapeutic levels- dovepress.comsfu.ca

Nanoparticle-Based Systems

Nanotechnology offers several strategies to enhance the delivery of poorly soluble compounds like OA. d-nb.info These include nanosuspensions, solid lipid nanoparticles (SLN), and polymeric nanoparticles.

A self-nanoemulsifying drug delivery system (SNEDDS) was formulated to improve OA's dissolution and oral absorption. In rats, this SNEDDS formulation resulted in a 2.4-fold increase in relative bioavailability compared to a commercial tablet. d-nb.infodovepress.com Another approach using cisplatin (B142131) and oleanolic acid co-loaded into pH-sensitive calcium carbonate nanoparticles (CDDP/OA-LCC NPs) showed a significant increase in the Cmax and mean residence time (MRT) for OA in Kunming mice compared to an OA solution. rsc.org Specifically, the Cmax and MRT for OA in the nanoparticle group increased by 13.15 and 6.31-folds, respectively. rsc.org

Furthermore, oleanolic acid cubic liquid crystal nanoparticles formulated into a thermosensitive gel (OANG) for nasal administration demonstrated brain-targeting capabilities in rats. nih.gov The amount of drug absorbed by the brain (AUC) was significantly higher for the OANG formulation compared to an OA suspension (748.93 ± 62.38 ng·mL⁻¹·h⁻¹ vs. 618.78 ± 59.67 ng·mL⁻¹·h⁻¹). nih.gov

Pharmacokinetic Parameters of Oleanolic Acid Nanoparticle Formulations
FormulationAnimal ModelKey FindingsReference
Self-Nanoemulsifying Drug Delivery System (SNEDDS)Rats2.4-fold increase in relative bioavailability vs. tablet. d-nb.info
Cisplatin/OA-LCC NanoparticlesMice13.15-fold increase in Cmax; 6.31-fold increase in MRT vs. OA solution. rsc.org
Oleanolic Acid Cubic Liquid Crystal Nanoparticle Gel (OANG)RatsAUC in brain was 1.21 times higher than intravenous administration. nih.gov

Other Formulation Strategies

Other innovative approaches have also been explored. A solidified phospholipid complex of OA demonstrated an increased cumulative dissolution rate and enhanced absorption in rats. nih.gov When co-administered with ketoconazole (B1673606) (an inhibitor of CYP3A enzymes that metabolize OA), this formulation significantly improved bioavailability. The Cmax for OA increased from 59.5 ng/mL (OA alone) to 131.3 ng/mL (complex with ketoconazole), and the AUC₀₋₂₄h increased from 259.6 to 707.7 ng·h/mL. nih.gov

These preclinical studies, meticulously quantified using this compound as an internal standard, consistently demonstrate that formulating Oleanolic Acid into advanced delivery systems is a highly effective strategy to overcome its inherent pharmacokinetic limitations. The choice of formulation directly influences the extent and rate of absorption, leading to substantially improved bioavailability and offering a promising path for future clinical applications. researchgate.netinformaticsjournals.co.in

Molecular and Cellular Mechanistic Investigations Utilizing Oleanolic Acid D3

Target Engagement and Interaction Studies

The use of isotopically labeled compounds like Oleanolic Acid-d3 is invaluable for definitively identifying and characterizing molecular targets.

While direct studies employing this compound in affinity-based proteomics are not extensively documented in the reviewed literature, this methodology represents a significant potential application. Affinity-based proteomics is a powerful technique for identifying the protein targets of a small molecule. In this approach, a molecule of interest is immobilized on a solid support and used as "bait" to capture its binding partners from a cell lysate or tissue extract. The captured proteins are then identified using mass spectrometry. olink.com

The use of this compound in such an experiment would offer distinct advantages. The deuterium (B1214612) label provides a unique mass signature, facilitating the differentiation of the bait molecule and its derivatives from other molecules in the complex biological sample. This can enhance the specificity and sensitivity of target identification. Combining affinity-based methods with mass spectrometry allows for both the identification of low-abundance protein targets and a detailed characterization of protein isoforms and post-translational modifications. olink.com

Deuterated ligands are instrumental in receptor binding and allosteric modulation studies. The substitution of hydrogen with deuterium can subtly alter the physicochemical properties of a ligand, which can, in turn, affect its binding affinity and functional activity at a receptor. This phenomenon, known as the isotope effect, can provide valuable information about the nature of the ligand-receptor interaction. plos.orgmdpi.com

For instance, studies with other deuterated ligands have shown that deuterium substitution can either increase or decrease binding affinity, depending on the specific interactions at the binding site. plos.orgacs.org These changes in binding can be rationalized by the altered strength of hydrogen bonding upon deuteration, an effect known as the Ubbelohde effect. plos.orgmdpi.com Such studies, if conducted with this compound, could elucidate the specific residues and forces governing its interaction with its cellular receptors. While direct experimental data on this compound in this context is pending, the principles established with other deuterated ligands highlight the potential of this approach. For example, computational studies on the adenosine (B11128) A2A receptor have demonstrated that selective deuteration of a ligand can improve its binding affinity. acs.orgirb.hr

Cellular Uptake and Intracellular Fate Tracing

The incorporation of a deuterium label in this compound makes it an excellent tracer for studying cellular uptake and intracellular distribution. Techniques like fluorescence microscopy can be used to visualize the interaction of the compound with intracellular organelles. mdpi.com For example, studies with oleic acid have shown it is rapidly taken up by adipocytes and esterified, indicating its entry into metabolic pathways. nih.gov Similarly, a complex of oleanolic acid with a cell-penetrating peptide demonstrated efficient entry into cultured hepatic stellate cells. nih.gov The use of this compound in such studies would allow for more precise quantification and tracking of the compound within the cell, helping to determine its subcellular localization and metabolic fate.

Pathway Elucidation in Biological Systems

This compound is a valuable tool for dissecting the complex signaling pathways modulated by its non-deuterated counterpart.

Oleanolic acid has been shown to play a significant role in vitamin D metabolism by modulating the expression of key enzymes. mdpi.comresearchmap.jp It enhances the expression of CYP27B1, the enzyme responsible for converting 25-hydroxyvitamin D3 (25(OH)D3) into its active form, 1α,25-dihydroxyvitamin D3 (1,25(OH)2D3). researchmap.jpmdpi.comresearchgate.netnih.gov Conversely, it suppresses the expression of CYP24A1, the enzyme that catabolizes and inactivates 1,25(OH)2D3. researchmap.jpmdpi.com

In vitro studies using human proximal tubule HKC-8 cells have demonstrated that oleanolic acid significantly increases CYP27B1 mRNA and promoter activity in a dose-dependent manner. mdpi.comnih.gov It also suppresses the mRNA and protein expression of CYP24A1 in these cells. mdpi.comnih.gov Similar effects have been observed in osteoblast-like cells and human mesenchymal stem cells, where oleanolic acid upregulates CYP27B1 expression and potentiates the effects of 25(OH)D3 on osteogenesis. researchgate.netnih.govoup.comnih.gov In vivo studies in ovariectomized mice and aged female rats have confirmed that oleanolic acid treatment leads to increased renal CYP27B1 mRNA expression and circulating levels of 1,25(OH)2D3, along with improved bone mineral density and calcium balance. mdpi.comnih.govnih.gov

The use of this compound in these cellular models would allow for precise tracing of the compound and its metabolites, helping to correlate its intracellular concentration with the observed changes in gene and protein expression of CYP27B1 and CYP24A1. This would provide a more definitive link between the presence of oleanolic acid and the modulation of vitamin D metabolism.

Table 1: Effect of Oleanolic Acid on Vitamin D Metabolizing Enzymes

Cell Line/Animal Model Enzyme Effect of Oleanolic Acid Reference
Human Proximal Tubule HKC-8 Cells CYP27B1 Increased mRNA and promoter activity mdpi.comnih.gov
Human Proximal Tubule HKC-8 Cells CYP24A1 Suppressed mRNA and protein expression mdpi.comnih.gov
Osteoblast-like UMR-106 Cells CYP27B1 Upregulated mRNA and protein expression researchgate.netnih.govoup.com
Human Mesenchymal Stem Cells CYP27B1 Upregulated protein expression researchgate.netoup.com
Ovariectomized Mice CYP27B1 Increased renal mRNA expression mdpi.comnih.govnih.gov
Aged Female Rats CYP27B1 Modulatory effects on renal expression mdpi.comnih.govnih.govnih.gov

Oleanolic acid is known to modulate several key signaling pathways involved in inflammation, oxidative stress, and metabolism.

Nrf2 Pathway: Oleanolic acid and its derivatives can activate the Nrf2 pathway, a critical regulator of antioxidant and cytoprotective gene expression. mdpi.comclinicaltrials.gov This activation can lead to increased expression of antioxidant enzymes. mdpi.com However, some studies suggest that in certain contexts, the protective effects of oleanolic acid may be independent of Nrf2 activation. mdpi.com

NF-κB Pathway: Oleanolic acid has been shown to inhibit the activation of NF-κB, a key transcription factor in inflammatory responses. researchgate.netnih.gov This inhibition can occur through the suppression of MafK expression, a modulator of NF-κB. nih.gov Derivatives of oleanolic acid have also demonstrated significant inhibition of NF-κB activation in various cancer cell lines. researchgate.netnih.govmdpi.com

FXR Pathway: Oleanolic acid can act as a modulator of the farnesoid X receptor (FXR), a nuclear receptor that plays a crucial role in bile acid and lipid metabolism. mdpi.comresearchmap.jpresearchgate.net While some studies suggest that oleanolic acid functions as an FXR modulator to exert hepatoprotective effects, others indicate that it can suppress FXR signaling, potentially contributing to liver injury at high doses. researchgate.netnih.govmdpi.comnih.gov

The use of this compound in studies investigating these pathways would enable researchers to precisely track the compound and correlate its presence and concentration with the activation or inhibition of specific signaling components, providing a clearer understanding of its regulatory mechanisms.

Table 2: Compounds Mentioned in the Article

Compound Name
11,14-eicosadienoic acid
1α,25-dihydroxyvitamin D3
25-hydroxyvitamin D3
9E,12Z-octadecadienoic acid
Caffeic acid
Corosolic acid
Curcumin
Diclofenac
Ecdysterone
Indomethacin
Oleanolic Acid
This compound
Oleic acid
Quercetin
Rosmarinic acid
Ursolic acid

Investigating Cellular Processes (e.g., apoptosis, autophagy, oxidative stress) using Labeled Compounds (if d3 provides specific insights)

The use of isotopically labeled compounds, such as this compound, is a powerful technique in molecular and cellular biology. While the primary application of this compound reported in the available scientific literature is as an internal standard for accurate quantification, this role is crucial for the rigorous investigation of cellular processes like apoptosis and autophagy. The insights gained from studies on the unlabeled compound are underpinned by the precise measurements enabled by its deuterated analogue.

Stable isotope labeling with a compound like this compound offers the potential to trace the metabolic fate of oleanolic acid within a cell. This can help researchers understand if the parent compound or a metabolite is responsible for the observed biological activity. However, specific studies leveraging this compound for such tracing experiments in the context of apoptosis, autophagy, or oxidative stress are not extensively detailed in currently available research.

The primary and critical role of this compound has been in quantitative analysis using methods like high-performance liquid chromatography-mass spectrometry (HPLC-MS). In these studies, a known quantity of this compound is added to a biological sample. Because it is chemically identical to the unlabeled oleanolic acid but has a different mass, it can be distinguished by the mass spectrometer. This allows for the precise calculation of the concentration of the naturally occurring oleanolic acid in the sample, correcting for any loss during sample preparation and analysis. upf.edu

Accurate quantification is the foundation upon which mechanistic studies are built. For instance, when investigating how oleanolic acid induces apoptosis in cancer cells, it is essential to know the exact concentration of the compound that elicits a specific response. Studies have shown that oleanolic acid can induce apoptosis in various cancer cell lines, including human leukemia cells, non-small cell lung cancer cells, and prostate cancer cells. nih.govoncotarget.complos.org The determination of effective concentrations in these studies relies on accurate measurement techniques, for which this compound serves as an ideal internal standard.

Similarly, research into oleanolic acid's role in autophagy benefits from precise quantification. Oleanolic acid has been found to induce autophagic cell death in human gastric cancer cells. nih.gov The ability to accurately measure the cellular levels of oleanolic acid at which this process is initiated is vital for understanding the signaling pathways involved.

While direct mechanistic insights from the d3 label are not yet widely published, the use of this compound is indispensable for the validity of the research into the cellular effects of its unlabeled counterpart. The data generated in studies on apoptosis and autophagy, such as the concentration-dependent effects on cell viability and protein expression, are quantitatively reliable due to the use of such internal standards.

Detailed Research Findings Enabled by Accurate Quantification

The following table summarizes findings from studies on unlabeled oleanolic acid where the use of a quantitative method, often relying on an internal standard like this compound, is critical.

Cell LineCellular Process InvestigatedKey Findings
DU145 (Prostate Cancer) ApoptosisOleanolic acid treatment (100 μg/mL) significantly increased the expression of apoptosis-related proteins, including a 10.11-fold increase in p53 and a 74.70-fold increase in cytochrome c compared to the control group. oncotarget.com
MCF-7 (Breast Cancer) ApoptosisTreatment with oleanolic acid led to a notable increase in the expression of apoptotic markers such as p53, cytochrome c, Bax, and caspase-3. oncotarget.com
U87 (Glioblastoma) ApoptosisOleanolic acid treatment resulted in the upregulation of p53, cytochrome c, Bax, PARP-1, and caspase-3, confirming the induction of apoptosis. oncotarget.com
K562 (Human Leukemia) ApoptosisDerivatives of oleanolic acid induced chromatin condensation and the formation of apoptotic bodies in a dose-dependent manner. nih.gov
MGC-803 (Gastric Cancer) AutophagyOleanolic acid was found to induce autophagic cell death, evidenced by the formation of autophagosomes and the suppression of the PI3K/AKT/mTOR signaling pathway. nih.gov
A549 & H460 (Non-Small Cell Lung Cancer) ApoptosisOleanolic acid decreased cell viability in a dose-dependent manner and induced apoptosis. plos.org

These findings highlight the importance of accurate concentration measurements in elucidating the cellular mechanisms of oleanolic acid. The use of this compound as an internal standard ensures the reliability of such quantitative data.

Future Directions and Emerging Research Applications of Deuterated Oleanolic Acid

Development of Novel Deuterated Oleanolic Acid Derivatives for Mechanistic Probes

The synthesis of novel deuterated oleanolic acid derivatives is a critical step toward developing precise mechanistic probes. While extensive research has focused on synthesizing various oleanolic acid analogs by modifying its C-3 and C-28 positions to enhance biological activity, the introduction of deuterium (B1214612) at specific sites on these derivatives represents a logical and powerful next step. nih.govmdpi.com These deuterated analogs can be used to investigate metabolic stability, reaction mechanisms, and drug-target interactions with high precision.

By strategically placing deuterium atoms, researchers can create derivatives that are chemically identical to their prototypes but possess a heavier mass. This isotopic label allows for the unambiguous tracking of the molecule and its metabolic fate without altering its fundamental biological properties. For example, deuteration can help in:

Elucidating Metabolic Pathways: Tracking the biotransformation of oleanolic acid derivatives in vivo.

Investigating Reaction Mechanisms: Understanding the role of specific C-H bonds in enzymatic reactions through the kinetic isotope effect.

Target Engagement Studies: Quantifying the binding of a derivative to its protein target.

The synthesis of these novel probes will build upon established methods for creating oleanolic acid analogs, such as the introduction of pyrazole-fused rings or dithiocarbamate (B8719985) conjugates, to produce powerful tools for pharmacological research. mdpi.com

Advanced Mass Spectrometry Techniques for Isotopic Flux Analysis

Isotopic flux analysis, particularly 13C Metabolic Flux Analysis (MFA), is a cornerstone technique for quantifying the rates (fluxes) of metabolic reactions within a cell. researchgate.netresearchgate.net The use of Oleanolic Acid-d3 as an isotopic tracer, in conjunction with advanced mass spectrometry (MS) techniques like Liquid Chromatography-Mass Spectrometry (LC-MS) and Gas Chromatography-Mass Spectrometry (GC-MS), is an emerging application that holds significant promise. d-nb.infoshimadzu.com

When this compound is introduced into a biological system, its deuterium atoms are incorporated into downstream metabolites. By measuring the mass isotopomer distributions of these metabolites, researchers can trace the path of the deuterated oleanolic acid and calculate the flux through the metabolic pathways it influences. d-nb.infonih.gov This approach allows for a dynamic view of cellular metabolism, providing quantitative data on how oleanolic acid modulates specific pathways in real-time. researchgate.net

Advanced MS platforms are essential for this work, as they can accurately detect the subtle mass shifts caused by deuterium incorporation and quantify the relative abundance of different isotopomers. d-nb.inforesearchgate.netuva.nl This technique can be applied to understand how oleanolic acid affects central carbon metabolism, amino acid pathways, or lipid synthesis under various physiological and pathological conditions. nih.govfrontiersin.org

Table 1: Principles and Applications of Isotopic Flux Analysis with this compound

Principle Description Application with this compound
Isotopic Labeling A substrate (e.g., this compound) containing a stable isotope (Deuterium) is introduced into a biological system. This compound is administered to cells or preclinical models to trace its metabolic fate.
Metabolic Incorporation The isotope is incorporated into various downstream metabolites through enzymatic reactions. The deuterium from this compound is transferred to other molecules, labeling specific metabolic pools.
Mass Spectrometry Analysis Techniques like LC-MS or GC-MS are used to measure the mass distribution of metabolites, distinguishing between labeled and unlabeled versions. Quantifying the enrichment of deuterium in key metabolites to map the metabolic influence of oleanolic acid.
Computational Modeling Fluxes are calculated by fitting the measured isotopic labeling data to a computational model of the metabolic network. researchgate.net Determining the precise rates of reactions in pathways affected by oleanolic acid, such as glycolysis or the TCA cycle. researchgate.netnih.gov

Integration of this compound Research with Systems Biology Approaches (e.g., pharmacometabolomics)

Systems biology aims to understand the broader biological context by integrating multiple data types. Pharmacometabolomics, a key component of systems biology, studies how an individual's metabolic profile influences their response to a drug. Integrating this compound into pharmacometabolomics studies offers a more precise method for understanding its mechanism of action and for identifying biomarkers of its effect.

Metabolomic studies have already been used to investigate the physiological effects of standard oleanolic acid, for example, by profiling changes in neurotransmitters in the brains of hypertensive rats or by examining liver metabolism to understand potential hepatotoxicity. nih.govnih.govresearchgate.net By using this compound in such studies, researchers can simultaneously:

Trace the Drug: Accurately measure the absorption, distribution, metabolism, and excretion (ADME) of this compound itself.

Monitor Endogenous Metabolism: Observe how the compound perturbs the host's metabolic network.

This dual capability is crucial because it allows for the clear differentiation between metabolites of the drug and endogenous metabolites that are simply altered in response to the drug. This integrated approach can provide a comprehensive picture of the drug's impact, linking its own metabolic fate to its broader physiological effects and helping to identify metabolic phenotypes that predict therapeutic success or adverse reactions. frontiersin.org

Expansion of this compound Utility in Preclinical Disease Models (e.g., inflammation, cancer, metabolic disorders)

Oleanolic acid and its synthetic derivatives have demonstrated significant therapeutic potential in a wide array of preclinical models. nih.gov They have been shown to possess anti-inflammatory, anti-cancer, and anti-diabetic properties. nih.govnih.govmdpi.comnih.govmdpi.com The use of this compound in these established disease models represents a significant methodological advancement, enabling more detailed and accurate pharmacokinetic and pharmacodynamic studies.

In preclinical models of inflammation , this compound can be used to quantify its distribution to inflamed tissues and to understand how it modulates inflammatory pathways at a metabolic level. nih.govresearchgate.net In cancer research, its use in rodent models can help elucidate the metabolic reprogramming induced by the compound in tumor cells and determine its bioavailability within the tumor microenvironment. nih.govnih.govmdpi.commdpi.com For metabolic disorders such as diabetes and atherosclerosis, this compound can be used to trace its influence on glucose metabolism, insulin (B600854) sensitivity, and lipid profiles in animal models. mdpi.comnih.govnih.gov

The key advantage of using the deuterated form is the ability to precisely quantify the compound and its metabolites in complex biological matrices (blood, tissue), distinguishing it from endogenous compounds. This enhances the reliability of studies investigating its therapeutic efficacy and underlying mechanisms in various disease states.

Table 2: Enhanced Preclinical Research Using this compound

Disease Model Finding with Oleanolic Acid (OA) Potential Application of this compound
Inflammation OA derivatives show anti-inflammatory responses in rat models by inhibiting enzymes like COX and LOX. nih.gov Accurately quantify drug concentration in inflamed tissues; trace metabolic effects on immune cells.
Cancer Synthetic OA derivatives like CDDO-Me demonstrate potent antitumor activities in rodent cancer models. nih.govresearchgate.net Determine precise pharmacokinetic profiles in tumor vs. healthy tissue; study the metabolic fate of the drug within cancer cells.
Metabolic Syndrome OA improves hyperglycemia, hypertriglyceridemia, and insulin resistance in animal models of metabolic syndrome. mdpi.com Quantify the effect of OA-d3 on metabolic fluxes related to glucose and lipid metabolism; trace its distribution to metabolic organs like the liver and adipose tissue.
Atherosclerosis In mouse and rabbit models, OA retards the development of atherosclerosis by improving serum lipid levels. nih.gov Trace the uptake and metabolism of OA-d3 in arterial plaques and the liver to understand its mechanism of action on lipid metabolism.

Q & A

Q. What are the key considerations for using oleanolic acid-d3 as an internal standard in LC-MS quantification of oleanolic acid in complex biological matrices?

  • Methodological Answer : this compound is critical for isotopic dilution in LC-MS to correct matrix effects and ionization variability. To optimize separation, adjust analyte concentration to minimize peak overlap. At low concentrations (e.g., <10 ng/mL), co-elution of oleanolic acid and its deuterated form may occur, reducing resolution. Increasing sample concentration enhances peak differentiation, as demonstrated in plasma analysis . Validate linearity, recovery, and precision using spiked biological matrices, ensuring deuterated standards match extraction efficiency of endogenous analytes.

Q. How do researchers validate HPLC methods for quantifying oleanolic acid in plant extracts, and what role does this compound play in method optimization?

  • Methodological Answer : HPLC validation requires calibration curves with this compound as a reference to assess accuracy and inter-batch variability. Parameters include retention time reproducibility (<2% RSD), resolution (>1.5 between oleanolic acid and co-eluting compounds), and limit of detection (LOD < 0.5 µg/mL). For plant extracts, matrix effects (e.g., phenolic interference) necessitate solid-phase extraction (C18 columns) prior to analysis. This compound aids in correcting recovery rates, particularly in heterogeneous samples like Pterocephalus hookeri, where batch-to-batch variability exceeds 15% .

Advanced Research Questions

Q. How can response surface methodology (RSM) be applied to optimize oleanolic acid extraction or formulation processes?

  • Methodological Answer : RSM employs central composite designs to model interactions between variables (e.g., solvent ratio, temperature, time) and response (oleanolic acid yield). For extraction, a three-factor design (ethanol concentration, extraction time, solid-liquid ratio) identifies optimal conditions, validated via ANOVA (p < 0.05). In formulation, RSM optimizes nanostructured lipid carriers (NLCs) by varying oleanolic acid, gentiopicrin, and oleic acid ratios, with entrapment efficiency (>85%) as the response parameter. This approach reduces experimental runs by 40% compared to one-factor-at-a-time designs .

Q. What experimental approaches address the hydrophobicity of oleanolic acid in pharmacological studies, and how do nanostructured lipid carriers (NLCs) improve its bioavailability?

  • Methodological Answer : Hydrophobicity limits aqueous solubility (<1 µg/mL), requiring solubilization strategies:
  • NLCs : Optimize lipid core (e.g., Precirol® ATO 5) and surfactant (Poloxamer 188) ratios via hot homogenization. NLCs enhance oral bioavailability by 3.5-fold in rat models, with sustained release over 24 hours .
  • Co-crystallization : Co-formulate with hydrophilic carriers (e.g., β-cyclodextrin) to improve dissolution rates.
  • Prodrug synthesis : Introduce polar groups (e.g., glycoconjugates) at C-3 or C-28 positions to increase water solubility while retaining activity .

Q. In studies investigating oleanolic acid's modulation of nuclear receptors (e.g., FXR), how should researchers interpret gene-selective effects observed in transcriptional assays?

  • Methodological Answer : Oleanolic acid acts as a selective FXR modulator, suppressing BSEP expression but enhancing SHP transcription. To resolve contradictions:
  • Mechanistic validation : Use chromatin immunoprecipitation (ChIP) to confirm FXR binding at promoter regions of target genes.
  • Coactivator profiling : Assess recruitment of SRC-3 versus other coactivators via fluorescence resonance energy transfer (FRET).
  • Dose-response curves : Establish non-linear effects (e.g., bell-shaped curves) using physiologically relevant concentrations (1–50 µM) .

Q. What strategies are employed in computer-aided drug design (CADD) to synthesize oleanolic acid derivatives with enhanced target specificity (e.g., MEK kinase inhibition)?

  • Methodological Answer : CADD integrates molecular docking (AutoDock Vina) and molecular dynamics (GROMACS) to identify binding poses at MEK kinase. Key steps:
  • Pharmacophore modeling : Define hydrogen-bond acceptors at C-3 and hydrophobic regions in the pentacyclic core.
  • Derivatization : Introduce amide groups at C-3 (e.g., coupling with 4-aminobenzoic acid) and esterify C-28 to improve affinity (IC50 reduction from 12 µM to 0.8 µM).
  • In vitro validation : Use Western blotting (phospho-ERK1/2 levels) and proliferation assays (WST-8) in glioblastoma models .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.